Selective Ligand for Kainate Receptors over NMDA and AMPA Receptors
(2S,3S)-3-(Carboxymethyl)azetidine-2-carboxylic acid (t-CAA) demonstrates functional selectivity as a kainate receptor ligand, with no reported activity at NMDA or AMPA receptors. In contrast, L-glutamate, the endogenous neurotransmitter, is a broad-spectrum agonist at all ionotropic glutamate receptor families [1][2].
| Evidence Dimension | Receptor Selectivity |
|---|---|
| Target Compound Data | Acts as a kainate receptor ligand |
| Comparator Or Baseline | L-glutamate: Acts as an agonist at NMDA, AMPA, and kainate receptors |
| Quantified Difference | Qualitative difference in receptor activation profile |
| Conditions | Functional pharmacology studies |
Why This Matters
This selectivity allows researchers to isolate and study kainate receptor-mediated signaling pathways without the confounding activation of NMDA or AMPA receptors, which is not possible with the endogenous ligand L-glutamate.
- [1] Kozikowski, A. P., Liao, Y., Tuckmantel, W., Wang, S. M., Pshenichkin, S., Surin, A., ... & Wroblewski, J. T. (1996). Synthesis and biology of the rigidified glutamate analogue, trans-2-carboxyazetidine-3-acetic acid (t-CAA). Bioorganic & Medicinal Chemistry Letters, 6(21), 2559-2564. View Source
- [2] CenMed. t-CAA Product Page. Catalog No. C09-1072-827. View Source
